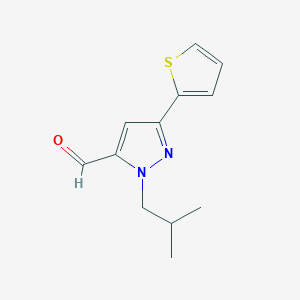
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine is a phospholipid compound with the molecular formula C43H86NO8P. It is a derivative of phosphatidylethanolamine, where the ethanolamine head group is modified with two stearoyl chains and a dimethyl group. This compound is commonly used in the field of biochemistry and molecular biology due to its amphipathic nature, which allows it to integrate into lipid bilayers and form liposomes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine typically involves the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerolThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for use in various applications .
化学反応の分析
Types of Reactions
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the phosphoethanolamine group and the stearoyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the stearoyl chains.
Reduction: Reducing agents like sodium borohydride can be employed to reduce any oxidized forms of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of stearic acid derivatives, while substitution reactions can yield a variety of modified phospholipids .
科学的研究の応用
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: The compound is employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: It is used in the formulation of lipid-based drug delivery systems to enhance the bioavailability of therapeutic agents.
作用機序
The mechanism of action of N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The dimethylamino group can interact with other molecules, facilitating the formation of stable liposomes. These liposomes can encapsulate drugs or genetic material, protecting them from degradation and enhancing their delivery to target cells .
類似化合物との比較
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar in structure but lacks the dimethylamino modification.
1,2-Dioctadecanoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but different head group modifications.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-maleimide: Contains a maleimide group for conjugation with other molecules.
Uniqueness
N,N-Dimethyl-1,2-distearoyl-sn-glycero-3-phosphoethanolamine is unique due to its dimethylamino modification, which enhances its ability to form stable liposomes and interact with other molecules. This makes it particularly useful in drug delivery and gene therapy applications .
特性
CAS番号 |
26525-69-9 |
|---|---|
分子式 |
C43H86NO8P |
分子量 |
776.1 g/mol |
IUPAC名 |
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C43H86NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h41H,5-40H2,1-4H3,(H,47,48)/t41-/m1/s1 |
InChIキー |
MPARAOBCZMXIRB-VQJSHJPSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


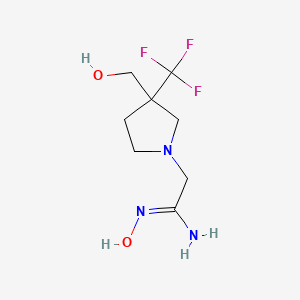

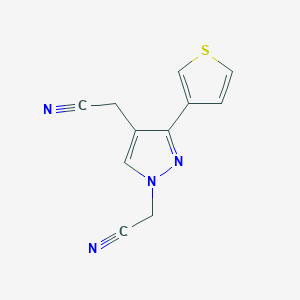
![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
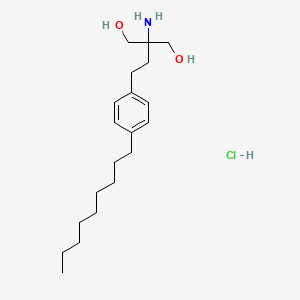

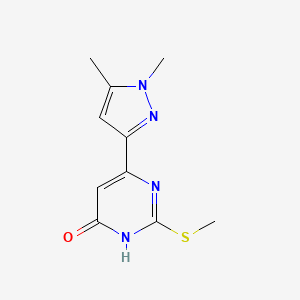
![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
